Cas no 1366454-76-3 ((3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3S)-3-(3-Bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a chiral intermediate featuring a bromothiophene moiety and a tert-butoxycarbonyl (Boc)-protected amine group. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis in pharmaceutical and agrochemical applications. The bromothiophene group offers reactivity for cross-coupling reactions, while the Boc protection enhances stability during synthetic transformations. The carboxylic acid functionality provides further derivatization potential. This compound is particularly useful in peptidomimetics and heterocyclic chemistry, where precise stereochemistry and functional group compatibility are critical. Its well-defined structure and multifunctional reactivity make it a versatile building block for complex molecule synthesis.
(3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure
1366454-76-3 structure
Product Name:(3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
CAS No:1366454-76-3
MF:C12H16BrNO4S
MW:350.228741645813
CID:5983557
PubChem ID:115380722
Update Time:2025-10-05

(3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
    • EN300-1164358
    • (3S)-3-(3-bromothiophen-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • 1366454-76-3
    • Inchi: 1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(6-9(15)16)10-7(13)4-5-19-10/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
    • InChI Key: NMGUDWRQSPCDJO-QMMMGPOBSA-N
    • SMILES: BrC1C=CSC=1[C@H](CC(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 348.99834g/mol
  • Monoisotopic Mass: 348.99834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 104Ų

(3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid Pricemore >>

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Additional information on (3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid

Introduction to (3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 1366454-76-3)

The compound (3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid, identified by the CAS registry number 1366454-76-3, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amino acids, specifically featuring an S-configured chiral center, a thiophene ring substituted with a bromine atom, and a tert-butoxycarbonyl (Boc) protecting group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of bioactive molecules and advanced materials.

Recent advancements in synthetic chemistry have enabled the precise construction of such intricate molecules, leveraging cutting-edge methodologies such as asymmetric catalysis and microwave-assisted synthesis. The presence of the thiophene moiety, a five-membered aromatic heterocycle containing sulfur, confers electronic properties that enhance the compound's reactivity and stability. This feature is particularly advantageous in applications requiring redox activity or fluorescence properties, such as in sensors or optoelectronic devices.

The Boc group, a widely used protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the amino acid during synthesis. By temporarily blocking the amine functionality, the Boc group allows for selective reactions at other positions of the molecule. This level of control is essential in constructing biologically active compounds with high precision. Recent studies have explored the use of this compound as a precursor for peptide-based drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases.

From a structural perspective, the compound's chiral center introduces stereochemical complexity, which is critical for its biological activity. The S configuration ensures specific interactions with biological targets, making it a promising candidate for enantioselective drug design. Researchers have employed computational methods, such as molecular docking and dynamics simulations, to predict and optimize the binding affinities of this compound to target proteins.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic aromatic substitution, amide bond formation, and stereoselective resolution. The integration of green chemistry principles has led to more efficient and environmentally friendly routes for its production. For instance, catalytic hydrogenation and enzymatic resolutions have been employed to minimize waste and improve yields.

The versatility of (3S)-3-(3-bromothiophen-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid extends beyond traditional pharmaceutical applications. Its thiophene moiety contributes to electronic conjugation, making it suitable for use in conjugated polymer systems for organic electronics. Recent research has demonstrated its potential as a building block for semiconducting materials with tailored optical and electronic properties.

In conclusion, CAS No. 1366454-76-3 represents a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with advancements in synthetic methods and computational modeling, positions it as a valuable tool for innovation in drug discovery and advanced material development.

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